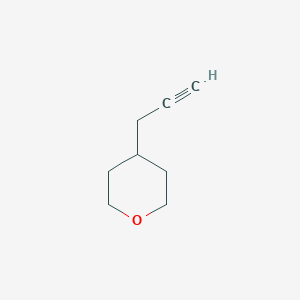

4-(prop-2-yn-1-yl)oxane

Descripción

Overview of the Structural Significance of Alkyne Functionalities in Modern Organic Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. tcichemicals.com Their high electron density and the linear geometry of the sp-hybridized carbons confer unique reactivity. This allows them to participate in a wide array of chemical transformations, including addition reactions, cycloadditions, and coupling reactions. tcichemicals.com The terminal alkyne, in particular, possesses a weakly acidic proton that can be removed to form a potent nucleophile, an acetylide, further expanding its synthetic utility.

One of the most prominent applications of terminal alkynes in recent years is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are stable and can act as linkers in various applications, including drug discovery and material science. tcichemicals.comresearchgate.net The versatility of alkynes makes them indispensable tools for the construction of complex molecules with diverse functionalities. tcichemicals.com

Importance of Saturated Oxygen Heterocycles, Specifically Tetrahydropyran (B127337) Scaffolds, in Chemical Design

Saturated oxygen heterocycles are prevalent structural motifs in a vast number of natural products and biologically active molecules. The tetrahydropyran (THP) ring, a six-membered saturated ether, is of particular importance. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a favored scaffold in medicinal chemistry. nih.gov The incorporation of a THP ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. nih.gov

The synthesis of substituted tetrahydropyrans has been an area of intense research, with numerous methods developed to control the stereochemistry of the substituents on the ring. nih.gov These methods are crucial as the spatial arrangement of functional groups often dictates the biological activity of the molecule.

Research Context and Emerging Applications of Compounds Incorporating Propynyl (B12738560) and Oxane Moieties

The combination of a propargyl group (a prop-2-yn-1-yl substituent) and an oxane ring creates a bifunctional molecule with significant potential in chemical synthesis and medicinal chemistry. The propargyl group serves as a versatile handle for further chemical modification, most notably through click chemistry, allowing for the straightforward conjugation to other molecules such as biomolecules, polymers, or fluorescent tags. iris-biotech.deiris-biotech.de

For instance, propargylated pyran derivatives have been utilized in the synthesis of 1,2,3-triazole-tethered pyran compounds, which have shown potential as anticancer agents. iosrjournals.org The synthesis of such compounds often involves the initial preparation of a propargylated oxane, followed by a click reaction with a suitable azide (B81097). iosrjournals.org This modular approach allows for the rapid generation of diverse compound libraries for biological screening.

Current Research Trajectories and Academic Interest in 4-(prop-2-yn-1-yl)oxane

While extensive research dedicated solely to this compound is not widely published, the academic interest in its constituent parts suggests a promising future for this and related compounds. The primary research trajectory for molecules containing a terminal alkyne and a stable heterocyclic core is their use as building blocks in the synthesis of more complex and functionally rich molecules.

The availability of this compound from commercial suppliers indicates its utility as a starting material. sigmaaldrich.com Research efforts are likely to focus on leveraging the reactive alkyne for various coupling reactions, with a particular emphasis on CuAAC. This would enable the facile linkage of the tetrahydropyran scaffold to a wide range of molecular entities, facilitating the exploration of new chemical space in fields such as drug discovery and materials science. The development of novel catalysts and reaction conditions for the selective functionalization of such bifunctional molecules also remains an active area of investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

4-prop-2-ynyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-8-4-6-9-7-5-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTBMDNVIADGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285737 | |

| Record name | Tetrahydro-4-(2-propyn-1-yl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393576-68-5 | |

| Record name | Tetrahydro-4-(2-propyn-1-yl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393576-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4-(2-propyn-1-yl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-yn-1-yl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Oxane and Advanced Oxane Derivatives

Direct Synthesis Strategies for 4-(prop-2-yn-1-yl)oxane

The direct synthesis of this compound primarily involves the formation of an ether linkage between an oxane precursor and a propargyl group. These methods are favored for their straightforwardness and efficiency.

A prevalent and effective method for the synthesis of this compound is through the alkylation of a suitable oxane precursor. This typically involves a Williamson ether synthesis, a classic and reliable method for forming ethers. The key starting material for this approach is tetrahydropyran-4-ol (also known as oxan-4-ol).

In this reaction, the hydroxyl group of tetrahydropyran-4-ol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a propargyl halide, most commonly propargyl bromide or propargyl chloride. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the reaction rate. The general reaction scheme is depicted below:

Reaction Scheme: Williamson Ether Synthesis of this compound

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Synthesis

The most direct and common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of tetrahydropyran-4-ol with a propargyl halide, such as propargyl bromide, in the presence of a base. The general reaction is depicted below:

Figure 1. General scheme for the synthesis of this compound via Williamson ether synthesis.

While the reaction appears straightforward, achieving high yields and purity requires careful optimization of several parameters, including the choice of base, solvent, and reaction temperature. These factors are crucial for maximizing the rate of the desired SN2 reaction while minimizing side reactions, such as elimination or reaction with the solvent.

The selection of the base is critical in Williamson ether synthesis as it governs the deprotonation of the alcohol to form the nucleophilic alkoxide. The base must be strong enough to deprotonate tetrahydropyran-4-ol efficiently but not so strong as to promote side reactions with the propargyl halide. The efficiency of various bases in analogous O-propargylation reactions has been studied, providing insight into the optimal conditions for synthesizing this compound.

Commonly employed bases include alkali metal hydrides (e.g., sodium hydride), carbonates (e.g., potassium carbonate), and hydroxides (e.g., sodium hydroxide). Sodium hydride (NaH) is highly effective due to its ability to irreversibly deprotonate the alcohol, driving the reaction to completion. However, its high reactivity and moisture sensitivity require careful handling under inert atmospheric conditions. Inorganic bases like potassium carbonate (K₂CO₃) offer a milder and more practical alternative, often used in polar aprotic solvents. nih.gov The comparative performance of different bases in a representative propargylation reaction is summarized in the table below.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaH | THF | 95 |

| 2 | K₂CO₃ | DMF | 88 |

| 3 | Cs₂CO₃ | Acetonitrile (B52724) | 91 |

| 4 | NaOH | DMSO | 75 |

| 5 | Et₃N | DCM | <20 |

This table presents illustrative data from analogous O-alkylation reactions to demonstrate the typical influence of the base on reaction yield. THF: Tetrahydrofuran, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide, DCM: Dichloromethane, Et₃N: Triethylamine (B128534).

As the data indicates, strong inorganic bases like NaH generally provide the highest yields. However, milder bases such as K₂CO₃ and Cs₂CO₃ also offer excellent results and are often preferred for their operational simplicity. nih.gov Organic bases like triethylamine are typically not strong enough to deprotonate the alcohol sufficiently, resulting in low conversion.

Solvent choice significantly impacts the rate and outcome of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are generally preferred because they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thereby accelerating the reaction.

Temperature is another key variable that must be controlled to ensure optimal yield and selectivity. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as the elimination of the alkyl halide or decomposition of the product. For the propargylation of secondary alcohols like tetrahydropyran-4-ol, reactions are often initiated at a low temperature (e.g., 0 °C) during the deprotonation step, especially when using highly reactive bases like NaH, and then allowed to warm to room temperature or heated moderately to drive the alkylation to completion.

The interplay between solvent and temperature is crucial for maximizing reaction efficiency, as shown in the following representative data.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 25 | 12 | 92 |

| 2 | THF | 65 | 4 | 94 |

| 3 | DMF | 25 | 8 | 90 |

| 4 | Acetonitrile | 80 | 6 | 85 |

| 5 | Dichloromethane | 40 | 24 | 55 |

This table presents illustrative data from analogous Williamson ether syntheses to demonstrate the typical influence of solvent and temperature on reaction yield.

The data suggests that polar aprotic solvents like THF and DMF are highly effective. nih.gov Elevating the temperature can reduce the reaction time without significantly compromising the yield, although optimal conditions must be determined empirically for each specific substrate combination.

Stereoselective and Enantioselective Synthetic Approaches to this compound and Its Chiral Derivatives

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, which contain stereocenters on the oxane ring, is of great interest for applications in drug discovery and asymmetric catalysis. nih.gov Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is a well-established field, and these methods can be applied to generate chiral precursors that can be subsequently converted to derivatives of this compound.

Key strategies for the stereoselective synthesis of substituted tetrahydropyrans include:

Intramolecular Cyclization: Acid-mediated cyclization of functionalized alkenols is a powerful method for constructing the tetrahydropyran (B127337) ring with high diastereoselectivity. nih.gov For instance, the cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with excellent stereocontrol, which can be further functionalized. core.ac.uk

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between a diene and an aldehyde, catalyzed by a chiral Lewis acid, is one of the most effective methods for the enantioselective synthesis of dihydropyrans, which can then be reduced to the corresponding tetrahydropyran. nih.gov

Organocatalytic Oxa-Michael Reactions: The conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organic molecule, can create stereocenters while simultaneously forming the tetrahydropyran ring. ethernet.edu.et

These advanced synthetic routes allow for the precise placement of substituents on the oxane ring with defined stereochemistry. A chiral tetrahydropyran containing a hydroxyl group at the C-4 position can then be synthesized and subsequently propargylated under the optimized conditions described previously to yield the desired chiral derivative of this compound.

| Method | Catalyst/Reagent | Typical Substrates | Stereoselectivity Achieved |

|---|---|---|---|

| Hetero-Diels-Alder | Chiral Cr(III) or Cu(II) complexes | Danishefsky's diene, Aldehydes | >95% ee |

| Intramolecular Hydroalkoxylation | p-Toluenesulfonic acid (p-TsOH) | Silylated Alkenols | >95:5 dr |

| Organocatalytic Oxa-Michael/Henry Cascade | Chiral Squaramide | Hydroxy-nitro-olefins | up to 99% ee, >20:1 dr |

| Prins Cyclization | Niobium(V) chloride | Homoallylic alcohol, Aldehyde | High diastereoselectivity |

ee: enantiomeric excess; dr: diastereomeric ratio. This table summarizes common stereoselective methods used for the synthesis of substituted tetrahydropyrans, which are precursors to chiral derivatives of this compound.

By employing these sophisticated methodologies, chemists can access a wide array of structurally diverse and stereochemically pure oxane derivatives, enabling the exploration of their properties in various scientific disciplines.

Reaction Mechanisms and Chemical Transformations of 4 Prop 2 Yn 1 Yl Oxane

Alkyne Reactivity and Functionalization of the Propynyl (B12738560) Group in 4-(prop-2-yn-1-yl)oxane

The carbon-carbon triple bond of the propynyl group is the primary site of reactivity in this compound. As a terminal alkyne, it is amenable to a variety of transformations, including cycloadditions, intramolecular cyclizations, and addition reactions, making it a valuable synthon for constructing more complex molecular architectures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov This reaction unites a terminal alkyne, such as the propynyl group in this compound, with an azide (B81097) to form a stable 1,2,3-triazole ring.

The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govacs.org A key feature of the CuAAC reaction is its high regioselectivity. The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org This specificity makes the CuAAC a highly predictable and reliable transformation for molecular assembly. rsc.org The reaction is robust and compatible with a wide range of functional groups, and the resulting triazole ring is chemically stable, acting as a rigid, hydrolytically stable linker. nih.gov For this compound, this reaction provides a straightforward method for conjugation with various azide-containing molecules.

| Azide Reactant | Product Name | Potential Application |

|---|---|---|

| Benzyl Azide | 1-benzyl-4-((oxane-4-yl)methyl)-1H-1,2,3-triazole | General synthetic building block |

| Azido-PEG3 | 1-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4-((oxane-4-yl)methyl)-1H-1,2,3-triazole | Bioconjugation, improving solubility |

| 3'-Azido-3'-deoxythymidine (AZT) | 1-(3'-deoxythymidin-3'-yl)-4-((oxane-4-yl)methyl)-1H-1,2,3-triazole | Medicinal chemistry, antiviral research |

| 1-Azidoadamantane | 1-adamantyl-4-((oxane-4-yl)methyl)-1H-1,2,3-triazole | Material science, introducing bulky groups |

The propynyl group in this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions typically require activation of the alkyne or the introduction of a tethered reactive partner. The specific outcome depends on the reaction conditions and the nature of the participating functional groups.

For instance, propargyl ethers can undergo palladium-mediated cyclization in the presence of copper(II) bromide to yield bromo-substituted chromene derivatives. researchgate.net Another pathway involves the hydration of the alkyne to form an intermediate ketone. This ketone can then undergo intramolecular cyclization with a suitably positioned nucleophile, such as a hydroxyl group, which can be introduced elsewhere in the molecule. This tandem hydration and cyclization can lead to the formation of fused 1,4-dioxane (B91453) systems. researchgate.netudhtu.edu.ua Furthermore, propargyl alcohols and ethers are known synthons for constructing 1,4-oxazines through Lewis acid-catalyzed intramolecular hydroamination pathways. acs.org These strategies highlight the versatility of the propynyl group in generating diverse, fused-ring structures appended to the oxane core.

| Reaction Type | Required Modification/Reagents | Resulting Fused Ring System |

|---|---|---|

| Palladium-Catalyzed Halocyclization | Introduction of an aryl group; Pd(OAc)₂, CuBr₂ | Fused Dihydropyranobenzopyran |

| Tandem Hydration-Ketalization | Hydration of alkyne (e.g., Kucherov reaction), presence of a tethered hydroxyl group | Spiro- or Fused-Dioxane |

| Intramolecular Hydroamination | Conversion to a propargyl amine derivative; Lewis acid catalyst (e.g., Zn(OTf)₂) | Fused Dihydro-oxazine |

| Iodine-Mediated Annulation | Reaction with a 1,3-dicarbonyl compound; I₂ | Fused Furan (B31954) or Pyranone |

The carbon-carbon triple bond of this compound is susceptible to various addition reactions, with hydrosilylation being a prominent example for creating vinylsilanes, which are valuable synthetic intermediates. The regioselectivity of hydrosilylation is highly dependent on the catalyst employed.

Platinum-based catalysts, such as Karstedt's catalyst, are commonly used and typically favor the formation of the β-isomer, where the silyl (B83357) group adds to the terminal carbon of the alkyne. rsc.org Ruthenium and rhodium catalysts have also been shown to be effective. rsc.org The reaction can produce a mixture of regioisomers (α- and β-adducts) and stereoisomers (E/Z). However, specific ligand and catalyst systems have been developed to control this selectivity. For instance, certain platinum complexes with bulky phosphine (B1218219) ligands have shown high efficiency and selectivity for the hydrosilylation of propargylic alcohols and ethers. rsc.org

Other addition reactions applicable to the propynyl group include hydration, which can be catalyzed by mercury salts (oxymercuration-demercuration) to yield a methyl ketone (following Markovnikov's rule), or via hydroboration-oxidation to yield an aldehyde (anti-Markovnikov). Halogenation with reagents like Br₂ or Cl₂ can also occur across the triple bond.

| Silane | Catalyst System | Major Product | Minor Product |

|---|---|---|---|

| Triethylsilane (Et₃SiH) | PtCl₂/XPhos | β-(E)-vinylsilane | α-vinylsilane |

| Diphenylsilane (Ph₂SiH₂) | Karstedt's catalyst (Pt₂(dvs)₃) | β-(E)-vinylsilane | α-vinylsilane, β-(Z)-vinylsilane |

| Phenyldimethylsilane (PhMe₂SiH) | [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | β-vinylsilane |

Chemical Transformations and Ring Manipulations of the Oxane Core

The oxane (tetrahydropyran) ring is a six-membered saturated ether. Unlike its smaller, strained counterparts such as oxiranes (epoxides) and oxetanes, the oxane ring is conformationally stable and possesses low ring strain. Consequently, it is generally unreactive towards many common reagents. However, transformations involving the oxane core can be achieved under specific conditions that activate the ether oxygen or generate reactive intermediates on the ring.

Direct nucleophilic attack on the carbon atoms of the oxane ring is challenging due to the stability of the C-O bonds and the lack of a good leaving group. Similarly, the ether oxygen is a weak Lewis base, limiting its reactivity with all but the strongest electrophiles.

Ring-opening of the oxane ring requires activation of the ether oxygen. This can be accomplished by protonation with a strong acid or coordination to a potent Lewis acid. This activation transforms the ether oxygen into a good leaving group (an oxonium ion), rendering the adjacent α-carbon atoms electrophilic and susceptible to attack by a nucleophile. For example, studies on a tetrahydropyran (B127337) ring attached to a borane (B79455) cluster showed that the resulting oxonium species could be opened by small, hard nucleophiles like fluoride (B91410) and hydroxide, but not by the larger chloride anion. acs.org Frustrated Lewis Pairs (FLPs) have also been shown to mediate the ring-opening of cyclic ethers like tetrahydrofuran (B95107), suggesting a potential pathway for activating the more stable oxane ring. nih.gov

Rearrangement reactions of the oxane skeleton are uncommon but can be induced by generating a reactive intermediate, such as a carbocation, on or adjacent to the ring. These transformations often proceed via 1,2-shifts to relieve ring strain or to form a more stable carbocation.

Ring Contraction: A common strategy for ring contraction involves the formation of a carbocation on a carbon atom within the ring, which can trigger a 1,2-alkyl shift. chemistrysteps.com For an oxane derivative, this could be initiated by converting a hydroxyl substituent on the ring into a good leaving group. Acid-catalyzed departure of the leaving group would generate a secondary carbocation, which could then undergo rearrangement to contract the six-membered oxane ring into a five-membered tetrahydrofuran ring with a more stable tertiary carbocation side chain. chemistrysteps.cometsu.edu

Ring Expansion: Ring expansion of a stable six-membered ring is energetically less favorable but can be achieved through specific synthetic strategies. One such approach involves the rearrangement of an exocyclic group. For example, a reaction pathway analogous to the Tiffeneau-Demjanov rearrangement, involving the formation of a diazonium salt on an exocyclic aminomethyl group, could potentially lead to the expansion of the oxane ring to a seven-membered oxepane. wikipedia.org Another conceptual approach involves the ring-opening of a fused cyclopropanol, where cleavage of a C-C bond and subsequent C-O bond formation can lead to ring expansion. rsc.org A known industrial process also demonstrates the rearrangement of tetrahydrofurfuryl alcohol into tetrahydropyran over a catalyst, providing a precedent for the expansion of a five-membered oxygen heterocycle to a six-membered one. researchgate.net

Cascade and Tandem Reactions Incorporating this compound as a Key Component

While specific examples involving this compound are not documented, the inherent reactivity of the propargyl ether moiety suggests its potential as a key component in various cascade and tandem reactions. Such sequences, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency in constructing complex molecular architectures.

For instance, a related compound, 4-(prop-2-yn-1-yloxy)anisole, has been shown to participate in copper-catalyzed tandem cyclization reactions. nih.gov This suggests that the propargyl group in this compound could similarly act as an electrophilic partner for intramolecular nucleophilic attack by the oxane oxygen, potentially triggered by the activation of the alkyne. This could initiate a cascade leading to fused or spirocyclic ether systems. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of any external reagents.

Hypothetically, a cascade reaction could be initiated by the isomerization of the terminal alkyne to an allene (B1206475), followed by an intramolecular cycloaddition with a suitable functional group, if present, on the oxane ring. However, without experimental data on this compound, these remain theoretical possibilities.

Mechanistic Investigations of Catalyzed Reactions involving this compound

Detailed mechanistic investigations specifically targeting this compound are not available. The following discussion is based on established catalytic transformations of propargyl ethers and related alkynes.

Role of Transition Metal Catalysis (e.g., Copper, Gold, Iron, Palladium, Rhodium)

Transition metals are well-known to activate the carbon-carbon triple bond of alkynes, making them susceptible to a wide range of transformations.

Copper: Copper catalysts are famously used in the azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form triazoles. nih.govrsc.org It is highly probable that this compound would readily undergo this reaction with an organic azide in the presence of a copper(I) catalyst. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. Copper is also known to catalyze tandem cyclization reactions of aminoalkynes with other alkynes, suggesting a potential for similar reactivity with this compound if a suitable nucleophile is present. nih.gov

Gold: Gold catalysts, particularly gold(I) and gold(III) complexes, are powerful π-acids that can activate alkynes towards nucleophilic attack. Gold-catalyzed reactions of propargyl derivatives often involve cyclization or rearrangement pathways. nih.gov For this compound, a gold catalyst could facilitate an intramolecular attack from the oxane oxygen onto the activated alkyne, leading to cyclized products. The specific regioselectivity (e.g., endo- vs. exo-dig cyclization) would depend on the substitution pattern and reaction conditions.

Iron: Iron catalysts are a more cost-effective and environmentally benign alternative to precious metals. Iron-promoted oxidative alkylation/cyclization of ynones has been reported, proceeding through radical intermediates. researchgate.net While this specific reaction may not be directly applicable, it highlights the potential for iron to catalyze transformations of the alkyne in this compound, possibly through radical pathways.

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and cascade reactions. Palladium-catalyzed cascade cyclizations of enynes and related systems are well-documented. rsc.orgrsc.orgnih.gov A plausible palladium-catalyzed reaction of this compound could involve an initial oxidative addition step, followed by migratory insertion and reductive elimination to form complex cyclic structures.

Rhodium: Rhodium catalysts are known to mediate a variety of cycloaddition and rearrangement reactions involving alkynes. For example, rhodium-catalyzed acyloxy migration of propargylic esters has been extensively studied. nih.gov While this compound is not a propargylic ester, the general principle of rhodium-catalyzed activation of the propargylic system could lead to interesting transformations. Rhodium has also been employed in multicomponent reactions for the synthesis of propargylamines. nih.gov

Table 1: Plausible Transition Metal-Catalyzed Reactions of this compound

| Catalyst | Plausible Reaction Type | Potential Product |

|---|---|---|

| Copper(I) | Azide-Alkyne Cycloaddition | 1,2,3-Triazole derivative |

| Gold(I)/Gold(III) | Intramolecular Cyclization | Fused or spirocyclic ether |

| Iron | Radical Cyclization | Functionalized oxane |

| Palladium | Cascade Cyclization | Complex polycyclic ether |

Organocatalysis in Stereoselective Transformations

Organocatalysis offers a powerful alternative to metal-based catalysts for stereoselective synthesis. While no specific organocatalytic transformations of this compound have been reported, the alkyne functionality can, in principle, be involved in such reactions.

For example, the alkyne could be activated by a chiral Brønsted acid or base, or it could be part of a substrate that undergoes an organocatalyzed conjugate addition or cycloaddition. The development of stereoselective organocatalytic reactions often involves the formation of chiral intermediates, such as enamines or iminium ions, which then control the stereochemical outcome of the reaction. beilstein-journals.org A one-pot multistep transformation involving an aza-Michael addition has been used to create fluorinated dihydroquinolinones with high diastereoselectivity. nih.gov Without a suitable activating group adjacent to the alkyne in this compound, its direct participation in many common organocatalytic cycles is less likely. However, it could serve as a building block in a molecule that is then subjected to stereoselective organocatalysis.

Spectroscopic Characterization and Structural Elucidation of 4 Prop 2 Yn 1 Yl Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-(prop-2-yn-1-yl)oxane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unequivocally establish its molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral values of the signals in the ¹H NMR spectrum of this compound are key to its structural elucidation.

The protons on the oxane ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling with neighboring protons. The axial and equatorial protons at each carbon position will have different chemical shifts. The protons on the propargyl group will also show characteristic signals. The terminal alkyne proton is anticipated to appear in a relatively shielded region of the spectrum, a characteristic feature for alkynyl hydrogens. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2ax, H-6ax | 3.20 - 3.40 | ddd | J ≈ 11.5, 10.0, 4.5 |

| H-2eq, H-6eq | 3.80 - 4.00 | ddd | J ≈ 11.5, 4.5, 2.0 |

| H-3ax, H-5ax | 1.30 - 1.50 | m | - |

| H-3eq, H-5eq | 1.60 - 1.80 | m | - |

| H-4 | 1.90 - 2.10 | m | - |

| H-1' | 2.40 - 2.60 | d | J ≈ 2.5 |

| H-3' | 2.00 - 2.20 | t | J ≈ 2.5 |

Note: The predicted values are based on the analysis of similar oxane and propargyl-containing compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbons of the oxane ring will resonate in the aliphatic region, with the carbons adjacent to the oxygen atom (C-2 and C-6) appearing at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen. The sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the range of 70-90 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 68.0 - 70.0 |

| C-3, C-5 | 33.0 - 35.0 |

| C-4 | 38.0 - 40.0 |

| C-1' | 22.0 - 24.0 |

| C-2' | 80.0 - 82.0 |

| C-3' | 70.0 - 72.0 |

Note: The predicted values are based on the analysis of similar oxane and propargyl-containing compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu This technique is invaluable for tracing the proton-proton connectivity within the oxane ring and the propargyl group, helping to assign the complex multiplets observed in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.edu This allows for the direct assignment of each proton signal to its corresponding carbon signal, providing a clear picture of the C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edulibretexts.org This is a powerful tool for establishing the long-range connectivity within the molecule. For this compound, HMBC correlations would be expected between the protons of the propargyl group and the carbons of the oxane ring, confirming the point of attachment.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, thereby confirming the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. Specific functional groups absorb infrared radiation at characteristic frequencies.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage of the oxane ring, the C≡C triple bond, and the ≡C-H bond of the terminal alkyne.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | 3250 - 3350 | Strong, sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C≡C stretch | 2100 - 2260 | Weak to Medium |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

| ≡C-H bend | 600 - 700 | Strong, broad |

The presence of a strong, sharp band around 3300 cm⁻¹ would be a clear indication of the terminal alkyne C-H stretch. libretexts.org The weak to medium intensity of the C≡C stretching vibration is also characteristic of terminal alkynes. libretexts.org The strong absorption in the 1050-1150 cm⁻¹ region is indicative of the C-O-C stretching of the oxane ring.

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar or weakly polar bonds.

In the case of this compound, the C≡C triple bond, which is often a weak absorber in the IR spectrum, is expected to show a strong signal in the Raman spectrum in the 2100-2260 cm⁻¹ region. This is because the polarizability of the C≡C bond changes significantly during the stretching vibration, making it a strong Raman scatterer. Therefore, Raman spectroscopy is an excellent tool for confirming the presence of the alkyne functionality in the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

No specific mass spectrometry data, including molecular weight determination or fragmentation pattern analysis, could be located for this compound. This information is crucial for confirming the molecular formula and for providing insights into the compound's structure through the analysis of its fragmentation under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, there is no available UV-Vis spectroscopy data detailing the electronic transitions of this compound. Such data would provide information about the presence of chromophores and the electronic structure of the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Packing Features

A search for X-ray diffraction studies on this compound yielded no results. Consequently, information regarding its solid-state structure, crystal system, space group, unit cell dimensions, and intermolecular interactions remains undetermined. While crystallographic data is available for other molecules containing a propargyl group, such as 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623) nih.gov, 4-(prop-2-yn-1-yl-oxy)benzaldehyde nih.gov, and various other complex structures researchgate.netnih.govresearchgate.net, these are distinct chemical entities and their crystal packing features cannot be attributed to this compound.

Due to the absence of empirical data for this compound in these key analytical areas, a comprehensive and scientifically accurate article focusing solely on its spectroscopic and structural characterization cannot be generated at this time. Further experimental research is required to elucidate the properties of this specific compound.

Computational and Theoretical Studies on 4 Prop 2 Yn 1 Yl Oxane

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. mdpi.com A typical DFT study of 4-(prop-2-yn-1-yl)oxane would involve several key analyses.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational analysis would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For a flexible molecule like this compound, which contains a six-membered oxane ring and a rotatable propargyl group, this process would be extended to a full conformational analysis. Researchers would explore the potential energy surface to identify various stable conformers (e.g., chair, boat, or twist-boat conformations of the oxane ring) and the transition states that connect them, thereby creating a conformational energy landscape.

Prediction of Vibrational Frequencies and Spectroscopic Assignment

Once the optimized geometry is obtained, a frequency calculation is typically performed. This computation predicts the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. frontiersin.org For this compound, this would allow for the theoretical prediction of key vibrational frequencies, such as the characteristic C≡C and ≡C-H stretches of the alkyne group, the C-O-C stretches of the oxane ring, and various C-H bending and stretching modes. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. frontiersin.orgresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP))

To understand the reactivity and electronic nature of this compound, several analyses would be conducted.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. nih.gov

Natural Bond Orbital (NBO): NBO analysis provides insight into the bonding and electronic delocalization within the molecule. researchgate.net It can quantify hyperconjugative interactions, charge transfer between orbitals, and the nature of lone pairs, offering a detailed picture of the electronic structure beyond a simple Lewis diagram.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a clear guide to the molecule's reactive sites.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is frequently used to map out the pathways of chemical reactions, identifying transition states and intermediates. For this compound, this could be applied to study reactions involving the terminal alkyne, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), or reactions involving the oxane ring. By calculating the energy barriers for different potential pathways, the most favorable reaction mechanism can be determined. nih.gov

Theoretical Predictions of Stereoselectivity and Enantiomeric Excess

If this compound were to participate in reactions that create new stereocenters, computational methods could be employed to predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, their relative energies can be calculated. The energy difference between these competing transition states allows for a theoretical prediction of diastereoselectivity or enantioselectivity, which can guide the development of stereoselective synthetic methods.

Advanced Computational Methods, such as Molecular Dynamics (MD) Simulations, for Related Systems

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. mdpi.com While no specific MD studies on this compound exist, this technique is widely applied to related systems. For instance, MD simulations could be used to study the behavior of this molecule in different solvents, its interaction with biological macromolecules, or the properties of materials derived from it. Such simulations provide a bridge between the static picture of a single molecule and the dynamic properties of a bulk system.

Applications of 4 Prop 2 Yn 1 Yl Oxane in Advanced Organic Synthesis

Utilization as a Key Precursor in the Synthesis of Heterocyclic Compounds

The terminal alkyne of 4-(prop-2-yn-1-yl)oxane is a key functional group that serves as a linchpin for the synthesis of a wide variety of heterocyclic systems. Its ability to participate in cycloaddition reactions and other cyclization strategies makes it an invaluable precursor for molecules containing nitrogen, oxygen, and sulfur atoms within their cyclic frameworks.

Construction of Triazole-Containing Molecular Architectures via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents one of the most powerful applications of this compound. nih.govorganic-chemistry.org This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by coupling the terminal alkyne of the oxane derivative with a wide range of organic azides. scielo.brfrontiersin.org The resulting triazole-oxane conjugates are of significant interest in medicinal chemistry and materials science, as the triazole moiety can act as a rigid linker or a surrogate for amide bonds, often enhancing binding affinity to biological targets through hydrogen bonding and dipole interactions. nih.govresearchgate.net

The versatility of this approach allows for the incorporation of the 4-(tetrahydropyranyl)methyl group into a vast array of molecular structures, tethering it to biomolecules, polymers, or other complex scaffolds. researchgate.net This modularity is a key advantage of the click chemistry approach, enabling the rapid generation of compound libraries for drug discovery and the development of functional materials. nih.gov

Table 1: Representative CuAAC Click Reactions

| Reactant 1 | Reactant 2 (Azide) | Catalyst | Product |

|---|---|---|---|

| This compound | Benzyl Azide (B81097) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-benzyl-4-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole |

| This compound | Azido-functionalized PEG | Cu(I) source | PEG-conjugated triazole-oxane |

| This compound | 3'-Azido-3'-deoxythymidine (AZT) | Cu(I) source | AZT-triazole-oxane conjugate |

Formation of Oxazole, Thiazole (B1198619), and Other Nitrogen/Sulfur Heterocycles

Beyond triazoles, the propargyl group of this compound is instrumental in synthesizing other important heterocycles like oxazoles and thiazoles. Various synthetic methodologies can utilize the alkyne functionality to construct these five-membered rings. For instance, gold-catalyzed [2+2+1] annulation reactions can form 2,5-disubstituted oxazoles from terminal alkynes, nitriles, and an oxygen source. organic-chemistry.org Similarly, propargylamines, which can be derived from propargyl precursors, are versatile building blocks for thiazole synthesis through reactions with reagents like isothiocyanates or carbon disulfide, often proceeding through a 5-exo-dig cyclization pathway. nih.gov

The synthesis of thiazoles from propargylic alcohols (structurally related to the propargyl ether in this compound) and thioamides has also been demonstrated, proceeding through an allene (B1206475) intermediate followed by regioselective cyclization. acs.orgresearchgate.net Another approach involves the domino alkylation-cyclization of propargyl bromides with thiourea (B124793) derivatives, which efficiently yields 2-aminothiazoles. nih.gov These methods highlight the potential of this compound to serve as a starting material for a diverse range of N/S-containing heterocyclic scaffolds.

Assembly of Spirocyclic Systems

The unique structural features of this compound and its derivatives make them excellent candidates for the assembly of spirocyclic systems—molecules containing two rings connected by a single common atom. These three-dimensional structures are of great interest in drug discovery. The propargyl group can participate in cascade or cycloaddition reactions to form the second ring onto the oxane core or an appended scaffold.

For example, copper-catalyzed enantioselective formal [3+3] and [3+2] cycloaddition reactions of propargylic esters have been used to synthesize optically active spirooxindole-pyran and furan (B31954) scaffolds. nih.gov Furthermore, formal [4+1] cycloaddition reactions provide an efficient route to spirocyclic oxindole (B195798) scaffolds. nih.gov While these examples utilize propargylic esters and other activated systems, they underscore the principle that the alkyne moiety is a powerful tool for initiating cyclizations that lead to the formation of complex spiro-architectures.

Role as a Building Block for Complex Polycyclic and Bicyclic Frameworks

The reactivity of the alkyne in this compound extends to its use as a building block for constructing more intricate polycyclic and bicyclic frameworks. Intramolecular reactions, in particular, are a powerful strategy for converting the linear propargyl ether into fused ring systems.

One notable example of such a transformation is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes. tandfonline.comtandfonline.com By tethering an alkene to the this compound molecule, an intramolecular Pauson-Khand reaction can be triggered, leading to the formation of a bicyclic cyclopentenone fused to the oxane ring. tandfonline.comacs.org This reaction is a robust method for creating complex carbon skeletons in a single step. Although the substrate scope can sometimes be limited, this strategy provides a direct route to densely functionalized bicyclic systems that would be challenging to assemble otherwise. tandfonline.com

Development of Functionalized Scaffolds and Chemical Probes

The propargyl group serves as an exceptionally useful "handle" for the chemical functionalization of the oxane scaffold. Its ability to undergo highly efficient and specific reactions, most notably the CuAAC click reaction, allows for the straightforward attachment of various molecular entities. This has led to the development of specialized chemical probes and functionalized scaffolds for applications in chemical biology and diagnostics. nih.govnih.gov

By reacting this compound with an azide-bearing reporter molecule—such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a drug molecule—researchers can create targeted probes. mdpi.com For instance, a propargyl carbamate-functionalized cyclooctyne (B158145) scaffold was developed for a "click-release" system, demonstrating how the propargyl position can be engineered for bioorthogonal prodrug activation. acs.org This modular approach allows the oxane scaffold to serve as a stable carrier, delivering a functional payload to a specific biological target. The reliability and biocompatibility of click chemistry make this a widely adopted strategy for converting simple building blocks into sophisticated tools for studying biological systems.

Integration into Supramolecular Systems and Precursors for Advanced Materials

The terminal alkyne of this compound also positions it as a valuable monomer for the synthesis of advanced materials and the construction of supramolecular systems. nih.govnih.gov Through polymerization reactions, the bifunctional nature of the molecule (the alkyne handle and the oxane ring) can be exploited to create polymers with unique properties.

For example, using azide-alkyne click polycondensation, this compound can be copolymerized with di-azide linkers to form polymers containing repeating triazole and oxane units. The properties of the resulting material can be tuned by the choice of the co-monomer. Such supramolecular polymers, held together by reversible, non-covalent bonds, can exhibit interesting properties like self-healing and responsiveness to external stimuli. tue.nlwiley-vch.de The incorporation of the oxane ring into the polymer backbone can influence solubility, thermal stability, and mechanical properties, making this compound a useful precursor for novel functional materials in various fields, including biomedicine and materials science. chemscene.com

Derivatives and Analogues of 4 Prop 2 Yn 1 Yl Oxane: Synthesis and Reactivity Profiles

Systematic Structural Modifications of the Propynyl (B12738560) Side Chain and Their Impact on Reactivity

Modifications to the propynyl side chain of 4-(prop-2-yn-1-yl)oxane can significantly influence its reactivity. These modifications can be broadly categorized into substitutions at the terminal acetylenic carbon and alterations to the methylene (B1212753) linker.

Terminal Alkyne Modifications:

The terminal hydrogen of the propargyl group is acidic and can be readily replaced by various substituents. Common modifications include:

Silylation: Reaction with silyl (B83357) halides (e.g., TMSCl, TIPSCl) in the presence of a base affords terminal silyl-protected alkynes. This protection strategy is often employed to prevent unwanted side reactions of the terminal alkyne during other transformations on the molecule. The bulky silyl groups can also introduce steric hindrance, influencing the accessibility of the triple bond.

Alkylation and Arylation: Deprotonation with a strong base followed by reaction with an alkyl or aryl halide leads to the formation of internal alkynes. The electronic nature of the introduced substituent (electron-donating or electron-withdrawing) can modulate the reactivity of the alkyne in addition and cycloaddition reactions.

Hydrostannylation and Hydroboration: These reactions introduce tin or boron moieties, respectively, at the terminal position, providing precursors for cross-coupling reactions such as Stille or Suzuki couplings.

The reactivity of the modified alkyne is a direct consequence of these substitutions. For instance, the presence of an electron-withdrawing group can enhance the susceptibility of the alkyne to nucleophilic attack, while electron-donating groups can favor electrophilic additions.

Methylene Linker Modifications:

Alterations to the methylene group connecting the oxane ring and the alkyne are less common but can also impact reactivity. The introduction of substituents at this position can introduce steric bulk, potentially hindering reactions at the alkyne or the oxane ring.

The following table summarizes the impact of various propynyl side chain modifications on the reactivity of this compound analogues.

| Modification | Reagent/Condition | Effect on Reactivity | Potential Subsequent Reactions |

| Silylation | TMSCl, Et3N | Protection of terminal alkyne, increased steric hindrance | Desilylation, cross-coupling |

| Alkylation | n-BuLi, RX | Formation of internal alkyne, altered electronic properties | Cycloadditions, partial reduction |

| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Formation of aryl-substituted alkyne | Further functionalization of the aryl ring |

| Click Chemistry | Azide (B81097), Cu(I) catalyst | Formation of a 1,2,3-triazole ring | Bioconjugation, materials science applications |

Chemical Derivatization of the Oxane Ring System at Different Positions

The saturated oxane ring of this compound is generally less reactive than the propargyl group. However, derivatization is possible, typically through radical reactions or by starting with pre-functionalized oxane precursors.

Direct Functionalization:

Direct functionalization of the C-H bonds of the oxane ring is challenging but can be achieved under specific conditions. Radical halogenation, for example, can introduce a halogen atom, which can then serve as a handle for further nucleophilic substitutions. The regioselectivity of such reactions can be difficult to control, often leading to a mixture of products.

Synthesis from Functionalized Precursors:

A more controlled approach involves the synthesis of this compound derivatives from oxane precursors that already bear functional groups. For instance, starting with a hydroxylated or halogenated oxane allows for the introduction of the propargyl group via Williamson ether synthesis, while retaining the functional group for subsequent derivatization.

Common derivatizations of the oxane ring include:

Hydroxylation: Introduction of a hydroxyl group allows for esterification, etherification, or oxidation to a ketone.

Halogenation: A halogen atom can be substituted by a variety of nucleophiles.

Introduction of Unsaturation: Elimination reactions on suitably functionalized oxanes can lead to the formation of dihydropyran rings. wikipedia.org

Synthesis and Reactivity of Compounds Featuring the Propynyl-Oxy Linkage within Diverse Molecular Architectures

The propynyl-oxy (-O-CH2-C≡CH) linkage is a key structural motif that can be incorporated into a wide array of molecular architectures, extending beyond the simple oxane ring. The synthesis of such compounds generally relies on the formation of a propargyl ether.

Synthesis of Propargyl Ethers:

The most common method for the synthesis of propargyl ethers is the Williamson ether synthesis. mdpi.comnih.gov This involves the reaction of an alkoxide with propargyl halide (e.g., propargyl bromide or chloride). The alkoxide can be generated from a variety of alcohols, including those attached to aliphatic chains, carbocyclic rings, or other heterocyclic systems.

An alternative approach involves the acid-catalyzed addition of an alcohol to propargyl alcohol itself, although this method can be prone to side reactions.

Reactivity of the Propargyl Ether Moiety:

The reactivity of compounds containing the propynyl-oxy linkage is dominated by the chemistry of the propargyl group. Some key reactions include:

Cycloaddition Reactions: The terminal alkyne readily participates in [3+2] cycloadditions with azides (Huisgen cycloaddition or "click chemistry") to form triazoles, and with nitrile oxides to form isoxazoles. taylorfrancis.com

Coupling Reactions: Sonogashira, Glaser, and other coupling reactions allow for the formation of C-C bonds at the terminal alkyne position.

Hydration and Hydroamination: The addition of water or amines across the triple bond can lead to the formation of ketones or enamines, respectively.

Rearrangement Reactions: Under certain conditions, propargyl ethers can undergo rearrangements, such as the Meyer-Schuster rearrangement if a suitable precursor is used.

Comparative Reactivity and Spectroscopic Studies of Substituted Analogues

The introduction of substituents on either the oxane ring or the propynyl side chain of this compound leads to predictable changes in their spectroscopic properties and reactivity.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shift of the acetylenic proton (typically around 2.5 ppm) is sensitive to the electronic environment. Substitution at the terminal position will cause this signal to disappear. Protons on the oxane ring will exhibit complex splitting patterns depending on their stereochemical relationship to any substituents.

¹³C NMR: The signals for the acetylenic carbons (typically around 70-90 ppm) are characteristic. Substitution will shift these signals, providing information about the nature of the substituent.

Infrared (IR) Spectroscopy:

The C≡C-H stretch of a terminal alkyne gives a sharp, characteristic absorption band around 3300 cm⁻¹. This band will be absent in terminally substituted analogues.

The C≡C stretch appears as a weaker band around 2100-2200 cm⁻¹.

The table below illustrates expected ¹H NMR chemical shift ranges for key protons in substituted analogues of this compound.

| Proton | This compound | 4-((3-phenylprop-2-yn-1-yl)oxy)oxane | 4-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)oxane |

| Acetylenic H | ~2.5 ppm | Absent | Absent |

| Propargylic CH₂ | ~4.2 ppm | ~4.3 ppm | ~4.2 ppm |

| Oxane H at C4 | ~3.5 ppm | ~3.6 ppm | ~3.5 ppm |

Comparative Reactivity:

The reactivity of substituted analogues can be compared through kinetic studies of standard reactions. For example, the rate of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be influenced by the steric bulk and electronic properties of substituents near the alkyne.

Steric Effects: Large substituents on the oxane ring or at the propargyl position can hinder the approach of reagents to the alkyne, slowing down reaction rates.

Electronic Effects: Electron-withdrawing groups on an aryl substituent attached to the alkyne can increase the rate of nucleophilic attack on the triple bond.

By systematically studying these effects, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be developed.

Future Directions and Emerging Research Avenues for 4 Prop 2 Yn 1 Yl Oxane Research

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The propargyl group in 4-(prop-2-yn-1-yl)oxane is a versatile functional handle amenable to a wide array of chemical transformations. Future research will likely focus on developing novel catalytic systems to achieve highly efficient and selective reactions.

Key Research Areas:

Transition Metal Catalysis: Investigating the utility of transition metals such as palladium, gold, copper, and ruthenium to catalyze reactions like cross-coupling (e.g., Sonogashira, Heck), cyclization, and hydration reactions. The development of catalysts that can selectively activate the terminal alkyne without affecting the oxane ring will be crucial.

Enantioselective Catalysis: For reactions that generate new stereocenters, the development of chiral catalysts to control the stereochemical outcome is a significant area of interest. This could lead to the synthesis of enantiopure derivatives of this compound for applications in medicinal chemistry and materials science.

Photoredox and Electrocatalysis: The application of light- or electricity-driven catalytic systems could offer milder and more sustainable reaction conditions for the transformation of this compound. These methods can provide alternative reaction pathways that are not accessible through traditional thermal catalysis.

Potential Catalytic Transformations of this compound:

| Catalyst Type | Reaction | Potential Product |

| Palladium/Copper | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes |

| Gold | Cycloisomerization | Fused or spirocyclic heterocycles |

| Ruthenium | Click Chemistry (Azide-Alkyne Cycloaddition) | Triazole-containing compounds |

| Chiral Rhodium Complex | Asymmetric Hydroformylation | Chiral aldehydes |

Development of Greener and Sustainable Synthetic Pathways for this compound and Its Derivatives

In line with the growing emphasis on sustainable chemistry, future research will aim to develop environmentally benign methods for the synthesis of this compound and its derivatives.

Strategies for Greener Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the synthesis of the oxane ring or the propargyl unit from biomass-derived starting materials.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption.

Application of Machine Learning and Artificial Intelligence in Spectroscopic Analysis and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers powerful tools to accelerate research on this compound. These computational approaches can aid in the analysis of complex data and predict reaction outcomes.

Potential Applications:

Spectroscopic Analysis: ML algorithms can be trained to rapidly and accurately interpret spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for the identification and characterization of this compound and its reaction products. This can be particularly useful for analyzing complex reaction mixtures and identifying minor byproducts.

Reaction Prediction and Optimization: AI models can be developed to predict the most promising reaction conditions (catalyst, solvent, temperature) for a desired transformation of this compound. This can significantly reduce the number of experiments required, saving time and resources.

De Novo Design: AI can be used to design novel derivatives of this compound with specific desired properties, such as biological activity or material characteristics.

Strategic Integration of this compound in Multi-Component and Flow Chemistry Methodologies

Modern synthetic methodologies like multi-component reactions (MCRs) and flow chemistry offer significant advantages in terms of efficiency, scalability, and safety. The integration of this compound into these workflows is a promising avenue for future research.

Key Approaches:

Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more reactants, including this compound, come together to form a complex product in a single step. nih.gov This approach is highly efficient for generating molecular diversity and building libraries of novel compounds. rsc.org

Flow Chemistry: Performing reactions involving this compound in continuous flow reactors. This technology allows for precise control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability.

Potential MCR and Flow Chemistry Applications:

| Methodology | Reaction Type | Potential Outcome |

| Multi-Component Reaction | Ugi or Passerini Reaction | Highly functionalized, complex molecules |

| Flow Chemistry | Catalytic Hydrogenation | Selective reduction of the alkyne |

| Flow Chemistry | Photochemical Reactions | Controlled and safe photochemical transformations |

Q & A

Q. What are the common synthetic routes for 4-(prop-2-yn-1-yl)oxane, and what experimental parameters influence yield?

- Methodological Answer : A typical synthesis involves alkylation of oxane derivatives with propargyl bromide under basic conditions. For example, in DMF with K₂CO₃, the oxyanion of oxane reacts with propargyl bromide at room temperature for 2 hours . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Base selection : K₂CO₃ or NaH are effective for deprotonation.

- Temperature : Room temperature minimizes side reactions (e.g., polymerization of propargyl groups).

Purification often involves extraction (ethyl acetate/water) and column chromatography.

Q. How is this compound characterized structurally, and what techniques resolve ambiguities?

- Methodological Answer :

- Basic Techniques :

- NMR : ¹H/¹³C NMR identifies propargyl protons (δ ~2.5–3.0 ppm) and oxane ring signals.

- IR : Alkyne C≡C stretch (~2100 cm⁻¹) confirms propargyl incorporation.

- Advanced Validation :

- X-ray crystallography : SHELXL (for refinement) and Mercury (for visualization) resolve stereochemical ambiguities. For example, Mercury’s void analysis detects lattice solvent effects .

Q. What safety precautions are critical when handling this compound derivatives?

- Methodological Answer : While specific toxicological data are limited, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation (referencing GHS precaution P261 ).

- PPE : Nitrile gloves and safety goggles (per P262 ).

- First Aid : For accidental exposure, rinse eyes/skin with water and seek medical evaluation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be addressed in this compound structures?

- Methodological Answer :

- Disorder Handling : SHELXL’s PART instruction partitions disordered atoms, while ISOR restraints stabilize thermal parameters .

- Twinning : SHELXL’s TWIN command refines twin laws; high-resolution data (>1.0 Å) improves model accuracy .

- Validation : Cross-check with Mercury’s packing similarity tool to detect lattice mismatches .

Q. What strategies optimize regioselectivity in propargylation reactions for oxane derivatives?

- Methodological Answer :

- Catalytic Systems : Copper(I) iodide or Pd(PPh₃)₄ enhances alkyne-oxide coupling efficiency .

- Steric Effects : Bulky substituents on oxane direct propargylation to less hindered sites.

- Monitoring : Real-time TLC (hexane:EtOAc 9:1) tracks reaction progress .

Q. How can computational models predict the reactivity of this compound in click chemistry?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model alkyne-azide cycloadditions. Key parameters include:

- HOMO-LUMO gaps : Predict alkyne activation energy.

- Solvent Models : PCM (Polarizable Continuum Model) simulates DMF/water effects.

- Validation : Compare computed bond lengths/angles with crystallographic data from Mercury .

Q. What literature search strategies are effective for identifying niche applications of this compound?

- Methodological Answer :

- Databases : SciFinder (CAS No. search), Reaxys (substructure queries).

- Keyword Variations : Include "propargyl oxane," "alkoxy alkyne," and IUPAC synonyms.

- Patent Mining : Use Espacenet or Google Patents with keywords like "click chemistry linker" .

- Limitations : Exclude non-peer-reviewed sources (e.g., ) .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Source Identification :

- Solvent Effects : Compare DFT-simulated shifts (with explicit solvent) vs. experimental (CDCl₃/DMSO-d₆).

- Conformational Flexibility : Use Mercury’s conformational search to model rotameric states .

- Refinement : Adjust computational parameters (e.g., hybrid functionals like B3LYP-D3) to improve accuracy.

Tables for Key Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.